molecular formula C18H21F2N3 B11453678 1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane

1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane

Cat. No.: B11453678
M. Wt: 317.4 g/mol
InChI Key: RGBWDFNPLGEXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a difluoromethyl group and a 4-methylphenyl group attached to a pyrimidine ring, which is further connected to an azepane ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl halides.

    Attachment of the 4-Methylphenyl Group: This step can be achieved through a cross-coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Formation of the Azepane Ring: The azepane ring can be constructed through cyclization reactions, often involving the use of appropriate amines and alkylating agents.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Addition: Addition reactions can occur at the double bonds or aromatic rings, leading to the formation of addition products.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction type. Major products formed from these reactions vary based on the reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane can be compared with other similar compounds, such as:

    1-[4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine: This compound has a similar pyrimidine core but differs in the substituents attached to the pyrimidine ring and the presence of a piperidine ring instead of an azepane ring.

    1-[4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine: Similar to the previous compound, this one also has a pyrimidine core with different substituents and a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21F2N3

Molecular Weight

317.4 g/mol

IUPAC Name

1-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane

InChI

InChI=1S/C18H21F2N3/c1-13-6-8-14(9-7-13)15-12-16(17(19)20)22-18(21-15)23-10-4-2-3-5-11-23/h6-9,12,17H,2-5,10-11H2,1H3

InChI Key

RGBWDFNPLGEXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCCCCC3)C(F)F

Origin of Product

United States

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